molecular formula C31H53NO23 B12091352 alpha-D-Glucosyl Acarbose IMpurity

alpha-D-Glucosyl Acarbose IMpurity

Cat. No.: B12091352
M. Wt: 807.7 g/mol
InChI Key: SLGABGHEBCWPDM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucosyl Acarbose IMpurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmaceutical Development

Alpha-D-Glucosyl Acarbose Impurity is primarily studied within the context of diabetes management due to its relationship with Acarbose. Its role as an impurity necessitates rigorous analysis to ensure the quality and safety of pharmaceutical products containing Acarbose. The impurity's structural characteristics influence its biological activity and interactions within metabolic pathways.

Analytical Chemistry

Recent advancements in analytical methods have improved the detection and quantification of this compound. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) has been employed as an effective alternative to traditional UV detection methods for impurity analysis. This method allows for the identification of non-chromophoric impurities, enhancing sensitivity and specificity in pharmaceutical testing .

Key Features of HPLC-CAD:

  • Sensitivity : Capable of detecting low-level impurities without requiring chromophores.
  • Versatility : Adaptable for various stationary phases, including Hypercarb columns that operate under diverse conditions.
  • Efficiency : Reduced analysis time while maintaining high resolution in separation processes.

The biological implications of this compound are explored through its effects on glycemic control. As an alpha-glucosidase inhibitor, it can potentially modulate carbohydrate absorption in the intestines, thereby influencing blood glucose levels. Research indicates that understanding this impurity's behavior could lead to enhanced formulations of diabetes medications, optimizing therapeutic outcomes.

Toxicological Assessments

Investigations into the safety profiles of impurities like Alpha-D-Glucosyl Acarbose are critical for regulatory compliance. Toxicological studies assess the reactivity and stability of this impurity in biological systems, providing insights into potential adverse effects associated with its presence in pharmaceutical formulations .

Data Tables

MethodSensitivityAdvantagesLimitations
HPLC with UVModerateEstablished method; widely usedLimited to chromophoric compounds
HPLC-CADHighDetects non-chromophoric impuritiesRequires specialized equipment
LC-MSVery HighComprehensive analysis; structural elucidationComplex setup; higher costs

Case Study 1: Method Validation for Impurity Analysis

A study conducted at the University of Würzburg demonstrated the successful migration from UV detection to HPLC-CAD for analyzing acarbose-related impurities, including this compound. The validation process involved assessing specificity, repeatability, and limits of quantification (LOQ), confirming that CAD methods met European Pharmacopoeia standards for related substances testing .

Case Study 2: Efficacy in Glycemic Control

Research published in ACS Omega explored various synthesized compounds' inhibitory activities against alpha-glucosidase, comparing them with standard acarbose. The findings indicated that certain derivatives exhibited enhanced enzyme inhibitory potentials, suggesting that modifications involving impurities like Alpha-D-Glucosyl Acarbose could lead to more effective diabetes treatments .

Biological Activity

Alpha-D-Glucosyl Acarbose Impurity is a notable impurity of the antidiabetic drug Acarbose, primarily recognized for its role as an alpha-glucosidase inhibitor. This compound is of significant interest in biochemical and pharmaceutical research due to its potential effects on glucose metabolism and its applications in diabetes management. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with enzymes, and implications for therapeutic use.

This compound functions by inhibiting the enzyme alpha-glucosidase, which is crucial in the hydrolysis of complex carbohydrates into simple sugars. By blocking this enzyme, the compound effectively reduces the absorption of glucose in the intestines, thereby assisting in the regulation of postprandial blood glucose levels. This mechanism is particularly beneficial for individuals with Type 2 diabetes mellitus (T2DM), as it helps mitigate spikes in blood sugar following meals.

Enzyme Interactions

The primary interaction of this compound occurs with alpha-glucosidase enzymes. The inhibition is competitive and reversible, meaning that the compound competes with substrate molecules for binding to the active site of the enzyme. Research shows that this inhibition can lead to significant reductions in postprandial glucose and insulin levels, which are critical metrics in diabetes management .

Research Findings and Case Studies

Several studies have investigated the efficacy and safety profile of Acarbose and its impurities, including this compound:

  • Efficacy in Diabetes Management : In a randomized controlled trial involving 252 Chinese patients with impaired glucose tolerance (IGT), those treated with Acarbose showed significantly lower postprandial glucose levels compared to a placebo group. The study highlighted that Acarbose could delay the progression from IGT to T2DM .
  • Safety Profile : Clinical studies indicate that Acarbose is generally well-tolerated, with gastrointestinal side effects being the most common, including flatulence and diarrhea due to undigested carbohydrates fermenting in the gut. These side effects are typically transient and manageable .
  • Biochemical Effects : Research has demonstrated that Acarbose can modulate various metabolic pathways beyond glucose absorption. For instance, it has been shown to reduce oxidative stress markers and improve lipid profiles by lowering low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to its parent compound, Acarbose:

Compound NameCAS NumberMolecular FormulaMechanism of ActionUnique Features
This compound83116-09-0C31H53NO23Inhibition of alpha-glucosidaseImpurity of Acarbose
Acarbose56180-94-0C25H43NO18Inhibition of alpha-glucosidasePrimary drug for T2DM management

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Studies should focus on:

  • Long-term Efficacy : Investigating the long-term effects of this impurity on metabolic health.
  • Mechanistic Studies : Detailed biochemical studies to elucidate additional pathways influenced by this compound.
  • Combination Therapies : Exploring its potential synergistic effects when combined with other antidiabetic agents.

Properties

Molecular Formula

C31H53NO23

Molecular Weight

807.7 g/mol

IUPAC Name

5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)17(40)15(9)38)16(39)22(45)29(49-7)53-26-11(5-35)51-31(23(46)19(26)42)55-27-12(6-36)52-30(24(47)20(27)43)54-25-10(4-34)50-28(48)21(44)18(25)41/h2,7,9-48H,3-6H2,1H3

InChI Key

SLGABGHEBCWPDM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO

Origin of Product

United States

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